(2S)-6-hydroxyhexane-1,2-diyl dinitrate

Catalog No.
S8619978
CAS No.
M.F
C6H12N2O7
M. Wt
224.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-6-hydroxyhexane-1,2-diyl dinitrate

Product Name

(2S)-6-hydroxyhexane-1,2-diyl dinitrate

IUPAC Name

[(2S)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

InChI

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m0/s1

InChI Key

FJPUWIIDLRVJFX-LURJTMIESA-N

Canonical SMILES

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-]

Isomeric SMILES

C(CCO)C[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-]

(2S)-6-hydroxyhexane-1,2-diyl dinitrate is an organic compound characterized by the presence of two nitrate groups attached to a hexane backbone, specifically at the first and second carbon positions. The compound's systematic name reflects its stereochemistry and functional groups, indicating that it has a hydroxyl group on the sixth carbon of a hexane chain. This structure contributes to its potential reactivity and biological activity.

The chemical reactivity of (2S)-6-hydroxyhexane-1,2-diyl dinitrate can be attributed to its functional groups. The nitrates can undergo various reactions, including:

  • Nucleophilic Substitution: The nitrate groups can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In aqueous conditions, the nitrates may hydrolyze, releasing nitric acid and forming the corresponding alcohol.
  • Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, potentially altering the compound's properties.

These reactions are facilitated by enzymes in biological systems, which can catalyze transformations involving organic nitrates

Compounds with nitrate groups often exhibit significant biological activity, particularly in cardiovascular pharmacology. (2S)-6-hydroxyhexane-1,2-diyl dinitrate may function as a vasodilator, similar to other nitrates that release nitric oxide in biological systems. This action can lead to:

  • Vasodilation: The relaxation of blood vessel walls, which decreases blood pressure.
  • Increased Blood Flow: Enhanced perfusion to tissues, beneficial in conditions like angina pectoris.
  • Potential Antiplatelet Effects: Reducing platelet aggregation and thrombus formation.

These effects make nitrated compounds of interest in therapeutic applications related to heart disease and hypertension .

The synthesis of (2S)-6-hydroxyhexane-1,2-diyl dinitrate typically involves:

  • Starting Material Preparation: Hexanol or its derivatives can be used as starting materials.
  • Nitration Reaction: Treating the alcohol with a mixture of concentrated nitric acid and sulfuric acid leads to the formation of the dinitrate. This step requires careful control of temperature and reaction time to avoid over-nitration or degradation of the product.
  • Purification: The crude product is purified using techniques such as distillation or recrystallization to isolate (2S)-6-hydroxyhexane-1,2-diyl dinitrate in high purity.

Alternative methods may involve enzymatic synthesis or biotransformation processes using microorganisms capable of modifying alcohols into nitrated derivatives .

(2S)-6-hydroxyhexane-1,2-diyl dinitrate has several potential applications:

  • Pharmaceuticals: As a vasodilator in treating cardiovascular diseases.
  • Research: In studies investigating the mechanisms of nitrate action and their effects on vascular biology.
  • Chemical Intermediates: In organic synthesis for producing other functionalized compounds.

Its unique structure allows it to be explored for novel therapeutic uses beyond traditional applications .

Interaction studies involving (2S)-6-hydroxyhexane-1,2-diyl dinitrate often focus on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Assessing how this compound interacts with other medications, particularly those affecting cardiovascular function.
  • Mechanistic Studies: Investigating how it influences cellular signaling pathways related to nitric oxide release and vascular relaxation.
  • Toxicology Assessments: Evaluating potential adverse effects or toxicological profiles associated with its use.

Such studies are critical for understanding safety profiles and optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with (2S)-6-hydroxyhexane-1,2-diyl dinitrate. These include:

Compound NameStructureUnique Features
1,2-DinitroethaneC2H4N2O4Contains two nitro groups; used as an explosive.
Glyceryl trinitrateC3H5N3O9Known as nitroglycerin; widely used as a vasodilator.
Isosorbide dinitrateC7H12N2O8A cyclic compound; used for angina treatment.
1,3-DinitrobenzeneC6H4N2O4Aromatic compound; used in dye production and explosives.

(2S)-6-hydroxyhexane-1,2-diyl dinitrate is unique due to its specific hydroxyl group positioning and potential dual-action as both a nitrate and alcohol derivative. This combination may enhance its bioactivity compared to other nitrated compounds .

Molecular Architecture

The molecular formula of (2S)-6-hydroxyhexane-1,2-diyl dinitrate is $$ C6H{11}N2O7 $$, with a molecular weight of 247.16 g/mol. The compound features:

  • A six-carbon chain (hexane backbone).
  • Two nitrate ester groups ($$-O-NO_2$$) at positions 1 and 2.
  • A hydroxyl group ($$−OH$$) at position 6.
  • An (S)-configuration at the second carbon, imparting chirality.

The stereochemistry influences its interactions with biological targets, as enantiomeric forms often exhibit differing pharmacological profiles.

Stereospecific Synthesis

The synthesis of (2S)-6-hydroxyhexane-1,2-diyl dinitrate likely involves:

  • Chiral Resolution: Starting from racemic 1,2-hexanediol, enzymatic or chemical resolution isolates the (S)-enantiomer.
  • Nitration: Treatment with nitric acid ($$ HNO3 $$) in the presence of sulfuric acid ($$ H2SO_4 $$) introduces nitrate groups at positions 1 and 2.
  • Hydroxylation: Oxidation or hydrolysis at position 6 generates the terminal hydroxyl group.

Alternative methods may employ biocatalysts or green chemistry approaches to enhance enantiomeric excess and yield.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

224.06445073 g/mol

Monoisotopic Mass

224.06445073 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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